![molecular formula C18H23N3O3S B2446347 (E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 2111874-08-7](/img/structure/B2446347.png)
(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as MIOS and has been used in various studies due to its unique properties.
Wirkmechanismus
MIOS inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH within the tumor microenvironment, which can inhibit tumor growth and increase the effectiveness of chemotherapy. MIOS has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
MIOS has been shown to have anti-cancer effects in various in vitro and in vivo models. In addition to inhibiting the activity of CA IX, MIOS has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients). MIOS has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MIOS is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer growth and metastasis. MIOS has also been shown to have low toxicity and good stability, which makes it suitable for use in in vivo experiments. However, MIOS has some limitations in lab experiments, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several potential future directions for research on MIOS. One area of interest is the development of new imaging agents for cancer detection based on MIOS. Another area of research is the development of new anti-cancer drugs based on the structure of MIOS. Additionally, further studies are needed to elucidate the mechanism of action of MIOS and its potential applications in the treatment of other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of MIOS involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylimidazole in the presence of triethylamine. The resulting product is then reacted with 4-(2-hydroxyethoxy)oxan-2-one to form MIOS. This synthesis method has been optimized to produce high yields of MIOS with good purity.
Wissenschaftliche Forschungsanwendungen
MIOS has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity has been shown to reduce tumor growth and increase the sensitivity of cancer cells to chemotherapy. MIOS has also been used in the development of new imaging agents for cancer detection.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14-3-5-15(6-4-14)8-10-25(22,23)20-16-7-9-24-18(11-16)17-12-19-13-21(17)2/h3-6,8,10,12-13,16,18,20H,7,9,11H2,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUJLQRRYGRSG-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCOC(C2)C3=CN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCOC(C2)C3=CN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.